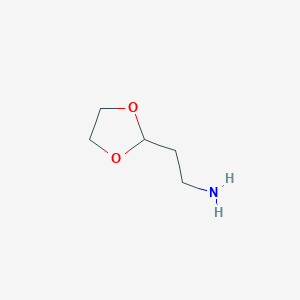

2-(2-Aminoethyl)-1,3-dioxolane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAQYWWCTUEVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206158 | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5754-35-8 | |

| Record name | 1,3-Dioxolane-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5754-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005754358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unmasking a Versatile Synthetic Building Block

An In-depth Technical Guide to 2-(2-Aminoethyl)-1,3-dioxolane (CAS 5754-35-8)

In the landscape of modern organic synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the repertoire of synthetic tools, this compound emerges as a bifunctional molecule of significant utility. This compound serves as a stable, masked equivalent of 3-aminopropionaldehyde, a highly reactive and unstable amino-aldehyde. The 1,3-dioxolane moiety functions as a cyclic acetal, providing robust protection for the aldehyde group against a wide array of non-acidic reagents, while the primary amine offers a reactive handle for a multitude of chemical transformations.

This guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, established synthetic protocols, characteristic reactivity, and critical applications, with a focus on the underlying chemical principles that govern its utility in the laboratory.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This compound is typically a colorless to pale yellow liquid, whose stability is contingent on proper storage, ideally under refrigeration and inert atmosphere to prevent degradation.[1][2]

Key Properties

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 5754-35-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][6] |

| Molecular Weight | 117.15 g/mol | [1][2][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid / Yellow Oil | [2][4] |

| Purity | >98.0% (GC) | [3][4] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

| Synonyms | 1,3-Dioxolane-2-ethanamine, 3-Aminopropionaldehyde cyclic ethylene acetal | [1][2] |

GHS Hazard & Safety Information

This compound is classified as a flammable liquid and requires careful handling in accordance with safety data sheets (SDS).[3][7] Key hazards involve flammability and potential skin and eye irritation.[8]

| Hazard Statement | Precautionary Measures |

| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and take precautionary measures against static discharge.[8][9] |

| Skin/Eye Irritant | Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse cautiously with water for several minutes.[8][9] |

| Handling | Use only in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[9][10] |

| Storage | Store in a well-ventilated, cool, dry place. Keep container tightly closed, preferably under an inert gas.[8][9] |

| Incompatibilities | Strong oxidizing agents, strong acids.[9][11] |

The Synthetic Utility: A Tale of Protection and Reaction

The primary role of this compound in synthesis is to introduce a 3-aminopropanal synthon. The dioxolane group is a classic protecting group for aldehydes, formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[12] This protection is crucial as the free amino-aldehyde is prone to self-condensation and polymerization.

Core Concept: Acetal Protection and Deprotection

The stability of the acetal allows chemists to perform a wide range of reactions on the amino group without affecting the masked aldehyde. Once the desired modifications are complete, the aldehyde can be readily regenerated by acid-catalyzed hydrolysis.[12][13][14]

Caption: The protection/deprotection strategy for 3-aminopropionaldehyde.

Established Synthetic Routes

The synthesis of this compound typically involves the conversion of a precursor that already contains the stable dioxolane ring. One of the most common and reliable methods begins with the corresponding halogenated precursor, 2-(2-bromoethyl)-1,3-dioxolane.[6]

Experimental Protocol: Synthesis via Gabriel Amine Synthesis

This protocol provides a classic and high-yielding method for converting the bromo-precursor to the desired primary amine. The causality behind using the Gabriel synthesis is to avoid the over-alkylation that can occur when using ammonia directly, thus ensuring a clean conversion to the primary amine.

-

Step 1: Phthalimide Salt Formation

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).

-

-

Step 2: Nucleophilic Substitution

-

To the stirred solution, add 2-(2-bromoethyl)-1,3-dioxolane (a readily available starting material) dropwise at room temperature.[15]

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC until the starting halide is consumed. The phthalimide anion acts as a robust nitrogen nucleophile, displacing the bromide.

-

-

Step 3: Deprotection (Hydrazinolysis)

-

Cool the reaction mixture to room temperature and add hydrazine hydrate.

-

Reflux the mixture. The hydrazine will cleave the phthaloyl group, liberating the desired primary amine and forming a stable phthalhydrazide precipitate.

-

-

Step 4: Workup and Purification

-

After cooling, filter off the phthalhydrazide precipitate.

-

Extract the filtrate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) after adding water.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

| Technique | Expected Features |

| ¹H NMR | - CH (dioxolane ring): A triplet around 4.8-5.0 ppm. - OCH₂CH₂O: A multiplet around 3.8-4.0 ppm. - CH₂-CH₂N: Two distinct multiplets in the 1.7-3.0 ppm range. - NH₂: A broad singlet (exchangeable with D₂O) typically between 1.0-3.0 ppm. |

| ¹³C NMR | - CH (acetal carbon): A signal around 100-105 ppm. - OCH₂CH₂O: A signal around 65 ppm. - CH₂-C: A signal around 35-40 ppm. - CH₂-N: A signal around 40-45 ppm. |

| IR Spectroscopy | - N-H Stretch: A broad absorption in the 3300-3400 cm⁻¹ region (primary amine). - C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. - N-H Bend: A scissoring vibration around 1600 cm⁻¹. - C-O Stretch: Strong, characteristic acetal C-O stretches in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 117. - Key Fragments: Loss of the ethylamine side chain, fragmentation of the dioxolane ring. The base peak is often at m/z = 73, corresponding to the [CH(OCH₂CH₂)₂]⁺ fragment. |

Note: Predicted shifts are based on standard chemical shift tables and analysis of similar structures.[16][17][18]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Synthesis of Heterocycles: The amino-aldehyde, upon deprotection, is a prime candidate for condensation reactions to form various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

-

Prodrug Development: The amino group can be linked to a parent drug molecule. The resulting structure could potentially leverage amino acid transporters for improved cellular uptake, a known strategy in prodrug design.[19]

-

Ligand Synthesis: It serves as a building block for more complex ligands used in coordination chemistry or for biological targets like sigma receptors, where related 1,3-dioxane structures have shown high affinity.[20]

-

Supramolecular Chemistry: The compound has been used as a vector in the study of supramolecular polymers, where the amine and latent aldehyde can participate in dynamic covalent or non-covalent interactions.[1]

-

Multidrug Resistance (MDR) Research: Derivatives of 1,3-dioxolanes have been synthesized and investigated as potential modulators to overcome multidrug resistance in cancer chemotherapy by interacting with P-glycoprotein (p-gp).[21]

Caption: Key application areas of this compound.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for managing reactivity and building molecular complexity. Its primary function as a protected 3-aminopropionaldehyde allows for selective transformations at its primary amine, with the aldehyde functionality remaining inert until its desired unmasking via acid hydrolysis. This capability, combined with its utility in constructing pharmaceutically relevant scaffolds, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science. Proper understanding of its properties, handling requirements, and reaction principles, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. This compound | 5754-35-8 | FA17727 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 5754-35-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound | 5754-35-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. nj.gov [nj.gov]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]

- 15. 2-(2-Bromoethyl)-1,3-dioxolane 96 18742-02-4 [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

- 17. lehigh.edu [lehigh.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)-1,3-dioxolane

Introduction

2-(2-Aminoethyl)-1,3-dioxolane is a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structure, combining a hydrophilic amino group with a stable dioxolane ring, makes it a valuable building block in organic and medicinal chemistry. The 1,3-dioxolane moiety frequently serves as a protecting group for aldehydes and ketones due to its stability in non-acidic conditions, allowing for chemical transformations on other parts of a molecule.[1] This protecting group can be readily removed by acid-catalyzed hydrolysis.[1][2]

Furthermore, the incorporation of the 1,3-dioxolane ring into molecular frameworks can enhance biological activity, with derivatives showing potential as anticancer, antiviral, antifungal, and antibacterial agents.[1] The two oxygen atoms within the dioxolane ring are capable of forming hydrogen bonds with biological targets, which can lead to improved binding and efficacy.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its stability and reactivity, and methodologies for its analysis, offering a critical resource for its application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, formulation, and biological studies. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [4] |

| Appearance | Colorless to light yellow oil | --- |

| Boiling Point | 75 °C at 18 mmHg | [4] |

| Density | 1.07 g/cm³ | [4] |

| Refractive Index | 1.4510-1.4540 | [4] |

| pKa (Predicted) | 10.33 ± 0.10 | [4] |

| Solubility | Soluble in dichloromethane and methanol. | [4] |

Molecular Structure and Spectral Data

The structure of this compound features a five-membered dioxolane ring with an aminoethyl substituent at the 2-position.

Caption: Chemical structure of this compound.

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl protons, the dioxolane ring protons, and the amine protons. The chemical shifts would be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the two methylene carbons of the ethyl group and the three carbons of the dioxolane ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretch: A medium intensity band in the region of 3500-3300 cm⁻¹ for the primary amine.[5]

-

C-H stretch: Strong bands between 3000 and 2850 cm⁻¹ corresponding to the aliphatic C-H bonds.[6]

-

C-O stretch: Strong, characteristic absorptions for the acetal C-O bonds, typically found in the 1200-1000 cm⁻¹ region.[6]

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M+) at m/z 117 may be observed. Common fragmentation patterns for similar structures involve cleavage of the C-C bond adjacent to the nitrogen and fragmentation of the dioxolane ring.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the amino group and the acetal functionality.

Acid-Catalyzed Hydrolysis: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions, which cleaves the acetal to regenerate the corresponding aldehyde (in this case, 3-aminopropionaldehyde) and ethylene glycol.[2][7] The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate.[7][8] The presence of the amino group may influence the rate of hydrolysis. This lability in acidic media is a critical consideration for its use as a protecting group and in formulation development.

Caption: Simplified workflow of the acid-catalyzed hydrolysis of this compound.

Storage and Handling: Due to its potential for hydrolysis and reaction with atmospheric carbon dioxide (forming carbamates), this compound should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, refrigeration at 2-8°C is recommended.[4] Safety data for a related compound, 2-(aminomethyl)-1,3-dioxolane, indicates that it is a flammable liquid and can cause skin and eye irritation.[9] Appropriate personal protective equipment should be used when handling this compound.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the quality control and characterization of this compound. The following are proposed methods based on the analysis of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the amino group, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Experimental Protocol: GC-MS Analysis (with derivatization)

-

Derivatization:

-

To a dried sample of this compound, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in an appropriate solvent (e.g., acetonitrile).

-

Heat the mixture to ensure complete derivatization. The reaction replaces the active hydrogens on the amino group with a nonpolar silyl group.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector at an optimized temperature.

-

Oven Program: A temperature gradient program should be developed to ensure good separation from any impurities or derivatizing agent byproducts.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range appropriate for the derivatized compound should be selected.

-

Caption: General workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, which lacks a strong chromophore, UV detection may require derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol: HPLC-UV Analysis (with derivatization)

-

Derivatization:

-

React the amino group with a derivatizing agent that introduces a chromophore, such as dansyl chloride or 2,4-dinitrofluorobenzene (DNFB), under appropriate pH conditions.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be carefully controlled to ensure good peak shape and retention.

-

Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivatized product.

-

Flow Rate: A typical flow rate of 1.0 mL/min.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research:

-

Protecting Group Chemistry: As previously mentioned, the dioxolane moiety is a robust protecting group for aldehydes and ketones, stable to basic, nucleophilic, and reducing conditions. The presence of the amino group allows for further functionalization of the molecule.

-

Medicinal Chemistry: The 1,3-dioxolane scaffold is found in numerous biologically active compounds. Derivatives of this compound can be synthesized and screened for a variety of therapeutic targets. For instance, some 1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer.[10]

-

Building Block for Complex Molecules: The bifunctional nature of this compound (amine and protected aldehyde) makes it a useful starting material for the synthesis of more complex molecules, including natural products and their analogs.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a thorough overview of its known properties, predicted characteristics, and expected chemical behavior based on the well-understood chemistry of the 1,3-dioxolane and amino functional groups. The proposed analytical methodologies offer a starting point for researchers to develop robust quality control and characterization protocols. As research into novel therapeutics and synthetic methodologies continues, a deeper understanding of the properties of such fundamental building blocks will be increasingly vital.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. This compound | 5754-35-8 [chemicalbook.com]

- 4. This compound CAS#: 5754-35-8 [m.chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Aminoethyl)-1,3-dioxolane

Introduction

2-(2-Aminoethyl)-1,3-dioxolane is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a versatile 1,3-dioxolane ring, a common motif in pharmacologically active molecules and a valuable protecting group in organic synthesis, with a flexible aminoethyl side chain.[1] This unique combination of a polar, hydrogen-bonding capable amino group and the acetal functionality imparts specific physicochemical properties that are crucial for its biological activity and application as a synthetic building block.

A thorough understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular architecture of this compound, delving into the conformational dynamics of the 1,3-dioxolane ring and the rotational freedom of the aminoethyl substituent. We will explore the interplay of steric and stereoelectronic effects, including the potential for intramolecular hydrogen bonding, which collectively govern the molecule's preferred shape in solution. While specific experimental and computational data for this compound are not extensively available in the public domain, this guide will leverage established principles of conformational analysis of 1,3-dioxolane systems and data from closely related analogs to provide a robust and insightful overview.

Molecular Structure and Connectivity

The fundamental structure of this compound consists of a five-membered 1,3-dioxolane ring with an aminoethyl group attached to the C2 position. The systematic IUPAC name for this compound is 2-(1,3-dioxolan-2-yl)ethanamine.[2]

Table 1: Key Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 5754-35-8 |

| Canonical SMILES | C1COC(O1)CCN |

| InChI Key | JNAQYWWCTUEVKR-UHFFFAOYSA-N |

The connectivity of the atoms can be visualized as a central tetrahedral carbon (C2) bonded to two oxygen atoms (O1 and O3) of the dioxolane ring, a hydrogen atom, and the ethylamino side chain.

Caption: Basic connectivity of this compound.

Conformational Analysis of the 1,3-Dioxolane Ring

Unlike the planar representation often used in 2D drawings, the five-membered 1,3-dioxolane ring is non-planar. This non-planarity alleviates torsional strain that would be present in a planar conformation. The ring exists in a dynamic equilibrium of puckered conformations, primarily adopting envelope (C_s symmetry) and twist (C_2 symmetry) forms. This dynamic process is known as pseudorotation.

Puckering of the 1,3-Dioxolane Ring

The lowest energy conformations of the 1,3-dioxolane ring are typically the envelope and twist forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformers is generally low, leading to rapid interconversion at room temperature.

Caption: Pseudorotation pathway of the 1,3-dioxolane ring.

The specific puckering of the ring in 2-substituted 1,3-dioxolanes is influenced by the nature of the substituent at the C2 position. Bulky substituents will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Conformation of the Aminoethyl Side Chain and Intramolecular Interactions

The conformational flexibility of this compound is further enhanced by the rotation around the C2-Cα and Cα-Cβ single bonds of the aminoethyl side chain. The relative orientation of the amino group with respect to the dioxolane ring is crucial for the molecule's overall shape and potential for intramolecular interactions.

Rotational Isomers (Rotamers)

Rotation around the C2-Cα bond determines the orientation of the ethyl group relative to the dioxolane ring. The two main staggered conformations are gauche and anti.

-

Gauche Conformer: The Cα-Cβ bond is at a 60° dihedral angle to one of the C2-O bonds.

-

Anti Conformer: The Cα-Cβ bond is at a 180° dihedral angle to one of the C2-O bonds.

The relative stability of these conformers is dictated by a balance of steric and stereoelectronic effects. The gauche effect, where a gauche conformation is more stable than the anti, is often observed in molecules containing electronegative atoms.[3]

Intramolecular Hydrogen Bonding

A key feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the amino group (donor) and one of the oxygen atoms of the dioxolane ring (acceptor). This interaction would significantly influence the conformational preference of the aminoethyl side chain, favoring a conformation that brings the amino group in proximity to the ring oxygens.

The formation of a six-membered ring via an N-H···O hydrogen bond is plausible and would likely stabilize a specific rotamer.

Caption: Potential intramolecular hydrogen bonding in this compound.

The presence and strength of such an intramolecular hydrogen bond can be investigated experimentally using techniques like infrared (IR) spectroscopy, by observing the N-H stretching frequency, and NMR spectroscopy, by analyzing the chemical shift of the N-H protons.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational modeling is typically employed to elucidate the conformational landscape of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis.

-

¹H NMR: The vicinal coupling constants (³J) between protons on adjacent atoms are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the protons on the dioxolane ring and the aminoethyl side chain, it is possible to deduce the preferred conformation.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the dioxolane ring, are sensitive to the ring's conformation and the orientation of substituents.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (in ppm) (Based on data from analogous 2-substituted 1,3-dioxolanes and aminoethyl compounds. Actual values may vary.)

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| C2-H | ~4.8 - 5.0 (t) | ~102 - 104 |

| C4/C5-H₂ | ~3.8 - 4.0 (m) | ~64 - 66 |

| Cα-H₂ | ~1.8 - 2.0 (q) | ~35 - 38 |

| Cβ-H₂ | ~2.7 - 2.9 (t) | ~40 - 42 |

| N-H₂ | Variable (broad s) | - |

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

-

Spectral Analysis:

-

Assign all proton and carbon signals to their respective atoms in the molecule.

-

Measure the coupling constants (J-values) for all coupled protons, paying close attention to the protons on the dioxolane ring and the ethyl bridge.

-

Apply the Karplus equation to the vicinal coupling constants to estimate the dihedral angles and thereby deduce the predominant conformation of the dioxolane ring and the aminoethyl side chain.

-

Analyze the chemical shifts for any anomalies that might indicate strong intramolecular interactions, such as hydrogen bonding.

-

Computational Modeling

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational preferences of this compound.

Workflow: Computational Conformational Analysis

-

Structure Building: Construct a 3D model of the this compound molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This involves rotating around all rotatable bonds.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G*) and calculate their relative energies.

-

Analysis:

-

Identify the global minimum energy conformation and other low-lying conformers.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers.

-

Investigate the potential for intramolecular hydrogen bonding by examining the N-H···O distance and angle.

-

Calculate theoretical NMR chemical shifts and coupling constants to compare with experimental data if available.

-

Caption: Workflow for computational conformational analysis.

Implications for Drug Development

The conformational preferences of this compound directly impact its shape, polarity, and ability to interact with biological macromolecules. A molecule's conformation can determine whether it fits into the binding site of a receptor or enzyme. The presence of an intramolecular hydrogen bond can rigidify the structure, reducing the entropic penalty upon binding to a target, which can lead to higher affinity. Furthermore, understanding the conformational landscape is crucial for establishing structure-activity relationships (SAR) and for designing analogs with improved pharmacological profiles.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of factors, including the inherent puckering of the 1,3-dioxolane ring, the rotational freedom of the aminoethyl side chain, and the potential for stabilizing intramolecular hydrogen bonds. While direct experimental and computational data for this specific molecule are limited, a comprehensive understanding of its conformational behavior can be achieved by applying established principles from related systems. The methodologies outlined in this guide, combining NMR spectroscopy and computational modeling, provide a robust framework for elucidating the three-dimensional structure of this and other flexible molecules, thereby facilitating their application in drug discovery and development.

References

1H NMR and 13C NMR spectral data of 2-(2-Aminoethyl)-1,3-dioxolane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Aminoethyl)-1,3-dioxolane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven methodologies for spectral acquisition and interpretation. We will delve into the causality behind experimental choices, ensuring a self-validating approach to structural elucidation, grounded in authoritative references.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a primary amine and a cyclic acetal (dioxolane ring). The acetal group serves as a common protecting group for aldehydes, in this case, 3-aminopropanal. This structural motif makes the compound a valuable building block in multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures where controlled reactivity of the aldehyde and amine functionalities is crucial.

The unambiguous confirmation of its structure is paramount before its use in any synthetic pathway. NMR spectroscopy stands as the primary tool for this purpose, offering detailed information about the carbon-hydrogen framework.[1] This guide provides a detailed analysis of its characteristic ¹H and ¹³C NMR spectra.

Molecular Structure and Predicted NMR Signals

To interpret the NMR spectra, we must first analyze the molecular structure to identify all chemically non-equivalent protons and carbons.

References

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(2-Aminoethyl)-1,3-dioxolane

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques—Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS)—as applied to the structural elucidation of 2-(2-Aminoethyl)-1,3-dioxolane. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for characterizing this and structurally related compounds. While a publicly available, dedicated spectrum for this specific molecule is limited, this guide synthesizes data from analogous structures to present a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a protected aldehyde (the 1,3-dioxolane ring) and a primary amine. The 1,3-dioxolane moiety often serves as a protecting group for aldehydes and ketones in organic synthesis.[1] The presence of both a nucleophilic amino group and a masked carbonyl function makes this compound a versatile building block in the synthesis of more complex molecules, including pharmaceuticals. Accurate spectroscopic characterization is therefore paramount for verifying its structure and purity.

This guide will delve into the theoretical underpinnings and practical application of FT-IR and mass spectrometry for the unambiguous identification of this compound. We will explore the expected vibrational modes in its infrared spectrum and predict its fragmentation patterns under mass spectrometric analysis.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can deduce the characteristic vibrational modes of the chemical bonds. For this compound, we anticipate a combination of signals corresponding to the amine, the cyclic ether (dioxolane), and the alkane backbone.

Predicted FT-IR Spectral Features

The expected FT-IR absorption bands for this compound are summarized in the table below. These predictions are based on the analysis of similar dioxolane and amine-containing compounds.[2][3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Significance |

| N-H Stretch (Amine) | 3400-3250 | Medium, Doublet | The presence of a primary amine gives rise to two distinct stretching vibrations (symmetric and asymmetric), appearing as a characteristic doublet. |

| C-H Stretch (Alkane) | 2960-2850 | Strong | These absorptions arise from the C-H bonds in the ethyl chain and the dioxolane ring. |

| N-H Bend (Amine) | 1650-1580 | Medium to Strong | This scissoring vibration is another key indicator of a primary amine. |

| C-O-C Stretch (Acetal) | 1200-1000 | Strong, Multiple Bands | The dioxolane ring will exhibit strong, characteristic C-O-C stretching bands, often appearing as a complex series of absorptions. This is a key fingerprint region for the cyclic acetal structure.[5] |

| C-N Stretch | 1250-1020 | Medium | This absorption is often found within the fingerprint region and can sometimes be obscured by the strong C-O-C stretches. |

Experimental Protocol: FT-IR Analysis

A detailed, step-by-step methodology for acquiring the FT-IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is properly purged to minimize atmospheric CO₂ and H₂O interference.

-

Perform a background scan with the empty sample holder to acquire a reference spectrum.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

The following diagram illustrates the logical workflow for the FT-IR analysis:

References

3-Aminopropionaldehyde cyclic ethylene acetal characterization

An In-Depth Technical Guide to the Characterization of 3-Aminopropionaldehyde Cyclic Ethylene Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropionaldehyde cyclic ethylene acetal, also known as 3-(1,3-dioxolan-2-yl)propan-1-amine, is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure uniquely combines a primary amine and a protected aldehyde, allowing for sequential, controlled reactions. This guide provides a comprehensive overview of the critical analytical techniques and methodologies required for the unambiguous characterization and quality control of this compound, ensuring its suitability for downstream applications in drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

In multistep organic synthesis, the strategic use of protecting groups is paramount. 3-Aminopropionaldehyde cyclic ethylene acetal exemplifies this principle. The aldehyde, a highly reactive functional group, is masked as a stable cyclic acetal. This chemical stability allows chemists to perform various transformations on the primary amine functionality without unintended side reactions at the aldehyde.

The true value of this molecule is realized in its ability to act as a linchpin in convergent synthesis strategies. The amine can be acylated, alkylated, or used in peptide couplings, after which the acetal can be selectively deprotected under mild acidic conditions to reveal the aldehyde for subsequent reactions like reductive amination, Wittig reactions, or aldol condensations. This controlled, stepwise reactivity is crucial in constructing complex molecular architectures found in modern therapeutics. Therefore, rigorous characterization is not merely an academic exercise but a critical quality assurance step to guarantee reaction success, purity of intermediates, and the ultimate safety and efficacy of the final drug product.

Synthesis and Purification: Establishing a Quality Foundation

A robust analytical characterization begins with a well-understood and purified starting material. While several synthetic routes exist, a common and reliable method involves the protection of an appropriate precursor followed by chemical reduction.

Representative Synthetic Protocol: Two-Step Synthesis from 3-Chloropropionaldehyde Diethyl Acetal

This protocol provides a validated pathway to synthesize the target compound.

Step 1: Azide Formation

-

To a solution of 3-chloropropionaldehyde diethyl acetal (200 mmol) in 500 mL of dimethylformamide (DMF), add sodium azide (400 mmol).

-

Heat the reaction mixture to 60°C.

-

In-Process Control (IPC): Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the mixture and dilute with 1 L of ice water.

-

Extract the aqueous layer with diethyl ether (3 x 500 mL).

-

Wash the combined organic extracts with water (2 x 500 mL) and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude azide intermediate.

Step 2: Reduction to the Primary Amine

-

Dissolve the crude azide intermediate in 500 mL of ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 2 g).

-

Saturate the suspension with hydrogen gas (H₂) and maintain a positive pressure with an H₂ balloon.

-

Stir vigorously for 24-48 hours at room temperature.

-

IPC: Monitor by Thin Layer Chromatography (TLC) or GC to confirm the disappearance of the azide.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the ethanol under reduced pressure.

-

The residue is then subjected to purification.

Purification: Distillation

The most common method for purifying the final product is vacuum distillation.

-

To the crude residue, add 25 mL of 12 N potassium hydroxide (KOH) and extract with diethyl ether.[1]

-

Dry the ether layer over sodium carbonate (Na₂CO₃).[1]

-

After removing the ether, distill the residue under reduced pressure. The product typically distills at 80-81.5°C at 17 mmHg.[1]

This purification step is critical for removing non-volatile impurities and residual solvent, yielding a product with the high purity required for subsequent characterization and use.

Comprehensive Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 3-Aminopropionaldehyde cyclic ethylene acetal.

Workflow for Comprehensive Characterization

The following diagram illustrates the logical flow of analysis, from initial structural confirmation to final purity assessment.

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Both ¹H and ¹³C NMR are necessary for full characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Rationale: The electron-withdrawing nature of the oxygen and nitrogen atoms causes adjacent protons to be "deshielded," shifting their signals downfield (to a higher ppm value). Spin-spin coupling between adjacent, non-equivalent protons splits the signals into multiplets (e.g., triplet, quartet), revealing which protons are neighbors.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

-

Rationale: Similar to ¹H NMR, the chemical shift of a carbon nucleus is influenced by its electronic environment. The acetal carbon is significantly deshielded by its two oxygen neighbors, resulting in a characteristic downfield shift.

Summary of Expected NMR Data

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H NMR | -NH₂ (Amine) | ~1.58 | Singlet (broad) | Labile protons, often broad and may exchange with D₂O.[1] |

| -CH₂-CH₂-N | ~1.78 | Multiplet | Aliphatic protons adjacent to the acetal-bearing carbon.[1] | |

| -CH₂-N | ~2.81 | Triplet | Methylene group deshielded by the adjacent nitrogen atom.[1][2][3] | |

| -O-CH₂-CH₂-O- | ~3.53-3.66 | Multiplet | Diastereotopic protons of the dioxolane ring.[1] | |

| O-CH-O (Acetal) | ~4.62 | Triplet | Acetal proton, significantly deshielded by two oxygen atoms.[1] | |

| ¹³C NMR | -CH₂-CH₂-N | ~35-40 | - | Aliphatic carbon. |

| -CH₂-N | ~40-45 | - | Carbon adjacent to nitrogen, slightly deshielded.[2][3] | |

| -O-CH₂-CH₂-O- | ~65 | - | Equivalent carbons of the dioxolane ring. | |

| O-CH-O (Acetal) | ~102-104 | - | Characteristic chemical shift for an acetal carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and, crucially, the absence of others.

-

Self-Validation Principle: The primary diagnostic sign of a successful synthesis and protection is the complete absence of a strong carbonyl (C=O) stretching band from the starting aldehyde, which would typically appear around 1720-1740 cm⁻¹. The presence of this band indicates incomplete reaction or decomposition.

Key Diagnostic Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the amine. As a primary amine, two distinct bands are expected (asymmetric and symmetric stretches).[2][3][4] |

| 2950-2850 | C-H Stretch | Aliphatic (sp³) | Confirms the hydrocarbon backbone. |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | A secondary confirmation of the primary amine group.[4] |

| 1250-1020 | C-O Stretch | Acetal (C-O-C-O-C) | Strong, characteristic bands confirming the cyclic acetal structure. Acetals often show multiple strong bands in this region.[5] |

| ~1725 | C=O Stretch | Aldehyde (-CHO) | Should be absent. Its absence validates the successful protection of the aldehyde. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

-

Molecular Ion (M⁺): For 3-Aminopropionaldehyde cyclic ethylene acetal (C₅H₁₁NO₂), the expected molecular weight is approximately 117.15 g/mol . In electron ionization (EI-MS), the molecular ion peak (m/z = 117) should be observable.

-

Fragmentation Logic: The fragmentation in EI-MS is a predictable process. The initial molecular ion is unstable and breaks apart at its weakest bonds or through pathways that form stable fragments.[6][7] For amines, a characteristic fragmentation is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized cation.[2][3] For cyclic acetals, fragmentation often involves the loss of neutral molecules or the formation of stable oxonium ions.[8]

Predicted Fragmentation Pathways

Caption: Key fragmentation pathways for the target compound in mass spectrometry.

Chromatographic Purity Assessment

Chromatography is essential for determining the purity of the final product.

-

Gas Chromatography (GC): Due to the compound's volatility, GC is an ideal method for purity analysis.

-

Protocol: A typical method would use a non-polar column (e.g., DB-5) with a temperature gradient (e.g., starting at 50°C and ramping to 250°C).[1]

-

Interpretation: A pure sample should exhibit a single major peak. The area percentage of this peak is used to quantify purity, which should ideally be ≥98% for use in drug development.

-

-

Thin Layer Chromatography (TLC): TLC is a quick, qualitative tool used for reaction monitoring and preliminary purity checks.

-

Protocol: A common mobile phase is a mixture of a polar solvent (like methanol) and a less polar solvent (like dichloromethane). A 10% MeOH in DCM system is often effective.

-

Visualization: The spot can be visualized using ninhydrin stain, which reacts with the primary amine to produce a characteristic purple color. A single spot indicates a high degree of purity.

-

Safety, Handling, and Storage

Proper handling is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[9] Avoid contact with skin, eyes, and inhalation of vapors.[10] Use in a well-ventilated area.

-

Storage: The compound may be moisture-sensitive.[11] Store in a tightly closed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Refrigeration is recommended for long-term storage.[11]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids, which can deprotect the acetal or react with the amine.[11][12]

Conclusion

The thorough characterization of 3-Aminopropionaldehyde cyclic ethylene acetal is a non-negotiable step in its application for pharmaceutical research and development. A combination of NMR for structural confirmation, IR for functional group verification, Mass Spectrometry for molecular weight and fragmentation analysis, and Chromatography for purity assessment provides a comprehensive and validated analytical package. By adhering to these rigorous standards, researchers can confidently employ this versatile building block in the synthesis of next-generation therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chembk.com [chembk.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.ca [fishersci.ca]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility of 2-(2-Aminoethyl)-1,3-dioxolane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Aminoethyl)-1,3-dioxolane, a versatile building block in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. While quantitative data for this compound is not extensively published, this guide synthesizes established chemical theories with known data points to predict its behavior across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility is provided, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Significance of Solubility for this compound

This compound is a bifunctional molecule featuring a primary amine and a cyclic acetal (dioxolane ring). The primary amine serves as a nucleophile or a basic center, while the dioxolane group acts as a protected aldehyde, which can be deprotected under acidic conditions. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical APIs.

The solubility of this compound is a critical parameter that dictates its utility in various stages of research and development:

-

Reaction Medium Selection: Ensuring that this compound and other reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.[1]

-

Purification Processes: Techniques such as crystallization and chromatography are heavily dependent on the differential solubility of the target compound and its impurities in various solvent systems.[1]

-

Formulation Development: For drug development applications, understanding solubility is crucial for creating stable and bioavailable formulations.

This guide provides the theoretical framework and practical tools necessary to effectively manage and utilize the solubility properties of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The structure of this compound (Molecular Weight: 117.15 g/mol ) suggests a nuanced solubility profile.[3]

-

Polar Moieties: The molecule possesses a primary amine (-NH2) and two ether-like oxygen atoms within the dioxolane ring. These features introduce polarity and the capacity for hydrogen bonding. The amine group can act as a hydrogen bond donor and acceptor, while the oxygen atoms are hydrogen bond acceptors.

-

Nonpolar Moieties: The ethyl backbone (-CH2-CH2-) provides a degree of nonpolar character.

Based on this structure, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ether oxygens of the molecule. Therefore, this compound is expected to exhibit high solubility in these solvents. Indeed, its solubility in Methanol is confirmed.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can interact via dipole-dipole forces. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, polar aprotic solvents capable of dissolving a wide array of organic and inorganic compounds.[5][6] It is highly probable that this compound is soluble in these solvents due to its polar functional groups.

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Dichloromethane is a relatively polar halogenated solvent, and the solubility of this compound in it has been reported.[4] This suggests that the molecule's polarity is sufficient for it to be miscible with moderately polar solvents. Its solubility in ethyl acetate is also likely, though perhaps to a lesser extent than in more polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The nonpolar ethyl portion of the molecule is small compared to the polar functional groups. Consequently, this compound is expected to have low to negligible solubility in nonpolar solvents.

The following diagram illustrates the key molecular interactions that influence solubility.

References

- 1. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. This compound CAS#: 5754-35-8 [m.chemicalbook.com]

- 5. thco.com.tw [thco.com.tw]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide on the Thermodynamic Stability of the 1,3-Dioxolane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxolane scaffold is a cornerstone in synthetic chemistry and drug design, frequently employed as a protecting group for carbonyls and 1,2-diols, and as a structural motif in pharmacologically active agents.[1][2] Its prevalence underscores the critical need for a deep understanding of its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of the 1,3-dioxolane ring. We will delve into its conformational landscape, the interplay of ring strain and stereoelectronic effects, and the impact of substituents. Furthermore, this document outlines robust experimental and computational methodologies for the quantitative assessment of these thermodynamic parameters, offering field-proven insights for rational molecular design and reaction optimization.

Introduction: The Significance of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring system, a five-membered heterocyclic acetal, is a ubiquitous feature in a vast array of organic molecules, from natural products to synthetic pharmaceuticals.[1][3] Its utility stems from a finely tuned balance of stability and reactivity. Under neutral and basic conditions, the 1,3-dioxolane ring is remarkably stable, providing robust protection for carbonyl functionalities.[2][4] However, it is readily cleaved under acidic conditions, allowing for facile deprotection.[2] This tunable stability is paramount in multistep organic synthesis.

From a thermodynamic perspective, the stability of the 1,3-dioxolane ring is a complex interplay of several factors, including:

-

Ring Strain: Arising from deviations from ideal bond angles and torsional strain.[5][6]

-

Conformational Flexibility: The ability of the five-membered ring to adopt various puckered conformations to minimize strain.

-

Stereoelectronic Effects: Notably the anomeric effect, which influences bond lengths, angles, and overall stability.[7]

-

Substituent Effects: The nature and position of substituents on the ring can significantly alter its thermodynamic profile.

A thorough grasp of these principles is indispensable for predicting the behavior of 1,3-dioxolane-containing molecules and for the rational design of new chemical entities with desired stability profiles.

The Conformational Landscape of 1,3-Dioxolane

Unlike the well-defined chair conformation of its six-membered counterpart, 1,3-dioxane, the five-membered 1,3-dioxolane ring exhibits greater conformational mobility.[8] It predominantly exists in a dynamic equilibrium between two main puckered conformations: the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry) forms.[8] This flexibility is a direct consequence of the lower energy barriers to interconversion between these forms.

The preference for a particular conformation is subtle and can be influenced by the substitution pattern on the ring. While early studies suggested the envelope and half-chair forms as the most stable, it is now understood that the potential energy surface is relatively flat, allowing for a range of intermediate puckered conformations.[8]

Diagram 1: Conformational Equilibria of the 1,3-Dioxolane Ring

Caption: Interconversion between envelope and half-chair conformations.

Key Determinants of Thermodynamic Stability

The overall thermodynamic stability of the 1,3-dioxolane ring is a composite of several energetic contributions. Understanding each of these is crucial for predicting molecular behavior.

Ring Strain: A Balancing Act

Ring strain is a form of instability that arises when bond angles deviate from their ideal values.[5][6] In a planar pentagonal ring, the internal angles would be 108°, which is very close to the ideal tetrahedral angle of 109.5°. However, a planar conformation would lead to significant torsional strain from eclipsing C-H bonds. To alleviate this, the 1,3-dioxolane ring puckers.

The presence of two oxygen atoms in the ring introduces unique structural features. The C-O bond is shorter than a C-C bond, which can influence the ring's geometry and strain. While five-membered rings generally have less angle strain than three- or four-membered rings, the combination of angle and torsional strain is a significant factor in their overall energy.[5] Studies have shown that ring strain in 1,3-dioxolane can influence its reactivity, for example by increasing the barriers for certain isomerization reactions.[9]

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation, despite the expected steric hindrance. In the context of substituted 1,3-dioxolanes, this effect plays a crucial role in determining conformational preferences and, consequently, thermodynamic stability.

The anomeric effect is rationalized by a stabilizing hyperconjugative interaction between the lone pair of one oxygen atom and the antibonding (σ*) orbital of the adjacent C-O bond. This delocalization of electron density strengthens the ring system. Theoretical studies have indicated that this delocalization involving oxygen lone pairs and the C-O antibonding orbital is a decisive factor in the puckered conformation of 1,3-dioxole.[7] While the classical anomeric effect is most pronounced in six-membered rings like 1,3-dioxane, its influence is still significant in the five-membered 1,3-dioxolane system.[10][11][12]

Diagram 2: The Anomeric Effect in a Substituted 1,3-Dioxolane

Caption: Stabilization via lone pair and antibonding orbital interaction.

Substituent Effects on Stability

The nature and placement of substituents on the 1,3-dioxolane ring can have a profound impact on its thermodynamic stability. Bulky substituents will generally favor positions that minimize steric interactions. For instance, in 2,4-disubstituted 1,3-dioxolanes, there is a small free-energy difference favoring the cis-isomer, where both substituents can adopt pseudo-equatorial positions in a suitable puckered conformation.[8] However, for very bulky substituents, specific steric interactions can override these general trends.[8]

The electronic nature of substituents also plays a role. Electron-withdrawing groups can influence the stability of the acetal linkage, potentially making it more susceptible to hydrolysis. Conversely, electron-donating groups may enhance stability.

Quantitative Assessment of Thermodynamic Stability

A quantitative understanding of the thermodynamic stability of the 1,3-dioxolane ring requires precise experimental and computational methods.

Experimental Methodologies

Protocol 1: Determination of Enthalpy of Formation by Combustion Calorimetry

This protocol provides a method to determine the standard enthalpy of formation (Δ_fH°), a key measure of thermodynamic stability.

Objective: To measure the heat of combustion of 1,3-dioxolane and calculate its standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity 1,3-dioxolane is placed in a sample holder within a bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen. The bomb is then submerged in a known mass of water in the calorimeter.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water is monitored with high precision until thermal equilibrium is reached.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (Δ_cU) is calculated from the temperature rise and the heat capacity of the calorimeter.

-

Conversion to Enthalpy: The enthalpy of combustion (Δ_cH°) is calculated from Δ_cU.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of 1,3-dioxolane is calculated using Hess's Law, from its enthalpy of combustion and the known standard enthalpies of formation of CO₂ and H₂O.

Self-Validation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The experiment should be repeated multiple times to ensure reproducibility.

Protocol 2: Conformational Energy Determination by NMR Spectroscopy

Objective: To determine the relative free energies of different conformers of a substituted 1,3-dioxolane.

Methodology:

-

Sample Preparation: A solution of the substituted 1,3-dioxolane is prepared in a suitable deuterated solvent.

-

Low-Temperature NMR: The ¹H or ¹³C NMR spectrum is recorded at a range of low temperatures. As the temperature is lowered, the rate of interconversion between conformers slows, potentially allowing for the observation of separate signals for each conformer.

-

Signal Integration: At a temperature where the signals for the different conformers are resolved, the relative populations of the conformers are determined by integrating their respective signals.

-

Calculation of Free Energy Difference: The difference in Gibbs free energy (ΔG°) between the conformers is calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant determined from the ratio of the conformer populations.

Self-Validation: The experiment should be performed at several different low temperatures to ensure that the calculated ΔG° is consistent. The choice of solvent should also be considered, as it can influence the conformational equilibrium.

Computational Chemistry Approaches

Computational methods, particularly quantum chemical calculations, are powerful tools for investigating the thermodynamic stability of 1,3-dioxolanes.

Workflow 1: Ab Initio Calculation of Conformational Energies

Objective: To calculate the relative energies of the envelope and half-chair conformations of 1,3-dioxolane.

Methodology:

-

Structure Generation: Initial 3D structures for the envelope and half-chair conformations of 1,3-dioxolane are generated.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their ZPVE-corrected total energies or their Gibbs free energies.

Self-Validation: The calculations should be repeated with a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to ensure that the results are converged. The choice of computational method should be validated against experimental data where available.

Diagram 3: Computational Workflow for Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Key Thermodynamic Data

The following table summarizes key thermodynamic data for 1,3-dioxolane, providing a quantitative basis for understanding its stability.

| Thermodynamic Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (liquid) | -343.5 ± 1.3 | kJ/mol | --INVALID-LINK--[13] |

| Standard Molar Enthalpy of Formation (gas) | -302.9 ± 1.3 | kJ/mol | --INVALID-LINK--[14] |

| Standard Molar Entropy (liquid) | 175.93 | J/mol·K | --INVALID-LINK--[15] |

| Standard Molar Entropy (gas) | 277.9 ± 2.1 | J/mol·K | --INVALID-LINK--[16] |

| Standard Molar Heat Capacity (liquid) | 123.8 | J/mol·K | --INVALID-LINK--[13] |

Hydrolytic Stability: A Key Consideration

The thermodynamic stability of the 1,3-dioxolane ring is intimately linked to its kinetic stability, particularly with respect to hydrolysis. The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-studied reaction, and the rate of this process is influenced by the same structural and electronic factors that govern thermodynamic stability.

Structural factors, such as the substitution pattern on the ring, can significantly influence the rate of hydrolysis. For instance, methyl substituents can alter the stability of the intermediate carbocation formed during the hydrolysis mechanism, thereby affecting the reaction rate.[17] A deeper understanding of these relationships is crucial for designing 1,3-dioxolane-based protecting groups with tailored lability.

Conclusion and Future Outlook

The thermodynamic stability of the 1,3-dioxolane ring is a multifaceted topic with significant implications for organic synthesis and medicinal chemistry. A comprehensive understanding of its conformational preferences, the contributions of ring strain and stereoelectronic effects, and the influence of substituents is essential for the rational design and application of molecules containing this important scaffold.

Future research in this area will likely focus on more sophisticated computational models to more accurately predict the thermodynamic properties of complex substituted 1,3-dioxolanes. Additionally, the development of new experimental techniques for probing subtle conformational equilibria will continue to refine our understanding of these dynamic systems. The insights gained from such studies will undoubtedly lead to the design of novel protecting groups with finely tuned stabilities and the discovery of new drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 13. 1,3-Dioxolane [webbook.nist.gov]

- 14. 1,3-Dioxolane [webbook.nist.gov]

- 15. 1,3-Dioxolane [webbook.nist.gov]

- 16. 1,3-Dioxolane [webbook.nist.gov]

- 17. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]

Theoretical-Computational Protocol for 2-(2-Aminoethyl)-1,3-dioxolane: A Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive theoretical framework for the computational analysis of 2-(2-Aminoethyl)-1,3-dioxolane, a molecule of significant interest in medicinal chemistry and drug development. The 1,3-dioxolane moiety is a common structural motif in numerous biologically active compounds, acting as a versatile scaffold.[1][2][3] Understanding the conformational landscape, electronic properties, and dynamic behavior of this molecule is paramount for the rational design of novel therapeutics. This document outlines a multi-faceted computational approach, integrating Density Functional Theory (DFT), conformational analysis, and molecular dynamics (MD) simulations to elucidate its fundamental physicochemical characteristics. Detailed, step-by-step protocols are provided to empower researchers to conduct these theoretical calculations, fostering a deeper understanding of structure-activity relationships and guiding synthetic efforts.

Introduction: The Significance of this compound in Medicinal Chemistry